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Compound of Interest

Compound Name:
1-(cyclopropylmethyl)-3-methyl-

1H-pyrazol-5-ol

CAS No.: 2090265-62-4

Cat. No.: B1483894 Get Quote

Executive Summary
The 1-(cyclopropylmethyl)pyrazole motif has emerged as a high-value pharmacophore in the

design of ATP-competitive kinase inhibitors.[1] This structural unit combines the privileged

hinge-binding capability of the pyrazole ring with the unique physicochemical properties of the

cyclopropylmethyl side chain. This guide details the structural rationale, synthetic accessibility,

and biological application of this motif, providing a roadmap for researchers targeting kinases

such as SYK, c-Met, and JAK family members.[1]

Scientific Rationale: The "Goldilocks" Substituent
In kinase inhibitor design, the substituent on the pyrazole nitrogen (N1) often projects into the

ribose binding pocket or the solvent-exposed front region of the ATP binding site.[1] The

cyclopropylmethyl group offers a distinct advantage over standard alkyl chains (methyl, ethyl,

isopropyl) due to three key factors:

Hydrophobic Pocket Filling: The cyclopropyl group is more lipophilic and sterically bulky than

a methyl or ethyl group but more compact than a tert-butyl group.[1] This allows it to fill

hydrophobic sub-pockets (e.g., the "selectivity pocket" near the gatekeeper residue) without

incurring severe steric penalties.

Metabolic Stability: While linear alkyl chains are prone to rapid
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-oxidation, the cyclopropyl ring has stronger C-H bonds (

kcal/mol) compared to secondary alkyl carbons (

kcal/mol), offering resistance to Cytochrome P450-mediated oxidation.[1]

Conformational Constraint: The cyclopropyl ring restricts the conformational freedom of the

side chain, reducing the entropic penalty upon binding.[1]

Visualizing the SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this motif.
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Figure 1: SAR logic of the cyclopropylmethyl pyrazole scaffold in kinase binding.

Case Studies and Applications
Case Study A: SYK Inhibitors (Immunology)
Spleen Tyrosine Kinase (SYK) inhibitors often utilize a pyrazole-amine scaffold.[1] Research

indicates that substituting N1-methyl with N1-cyclopropylmethyl can improve potency by

accessing a hydrophobic lipophilic cleft adjacent to the ATP site, while maintaining selectivity

against related kinases like ZAP-70 [1].

Case Study B: c-Met and ALK Inhibitors (Oncology)
In the design of c-Met inhibitors, the 1-(cyclopropylmethyl)pyrazole moiety has been used as a

core scaffold to orient the inhibitor within the active site.[1] The group provides necessary bulk
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to displace water molecules from the hydrophobic back-pocket, contributing to a gain in binding

free energy [2].[1]

Experimental Protocols
Protocol A: Chemical Synthesis of 1-
(Cyclopropylmethyl)pyrazoles
Objective: To synthesize a functionalized pyrazole core suitable for further coupling (e.g.,

Suzuki-Miyaura coupling).

Reagents:

4-Bromo-1H-pyrazole or 4-Nitro-1H-pyrazole (Starting material)

(Bromomethyl)cyclopropane (Alkylating agent)[1]

Cesium Carbonate (

) or Sodium Hydride (

)[1]

DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

Preparation:

Dissolve 1.0 equiv of 4-substituted-1H-pyrazole in anhydrous DMF (0.2 M concentration).

Add 2.0 equiv of Cesium Carbonate (

). Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole N-H.

Note: For less reactive substrates, use NaH (1.2 equiv) at 0°C.

Alkylation:

Add 1.2 equiv of (Bromomethyl)cyclopropane dropwise.
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Heat the reaction mixture to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance

of the starting material (

).

Work-up:

Dilute the reaction with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMF)

and 1x with Brine.

Dry the organic layer over

, filter, and concentrate in vacuo.

Purification:

Purify via Flash Column Chromatography (Silica Gel).

Eluent: Hexanes:EtOAc gradient (typically 0-30% EtOAc).

Regioselectivity Check: If the starting pyrazole is asymmetric (e.g., 3-substituted), two

regioisomers (N1 and N2 alkylation) will form.[1] These typically separate well on silica;

identify the correct isomer using NOESY NMR (interaction between N-CH2 and C5-H).
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Figure 2: General synthesis workflow for N-alkylation.

Protocol B: Kinase Selectivity & Potency Assay
Objective: To evaluate the inhibitory potency (

) of the synthesized compounds against a specific kinase (e.g., SYK or c-Met) using a FRET-
based assay (e.g., LanthaScreen™ or Z'-LYTE™).

Materials:

Recombinant Kinase (e.g., SYK)

FRET Peptide Substrate[1]

ATP (
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apparent concentration)

Test Compound (10 mM DMSO stock)

Assay Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35)[1]

Procedure:

Compound Preparation:

Prepare a 10-point dose-response series in 100% DMSO (3-fold serial dilutions).

Dilute compounds 1:100 into Assay Buffer to create a 4x working solution (final DMSO in

assay = 1%).

Enzyme Reaction Assembly (384-well plate):

Add 2.5

L of 4x Compound solution.

Add 2.5

L of 4x Kinase solution.

Pre-incubation:[1] Incubate for 15 minutes at RT. This allows the inhibitor to bind (critical

for Type II inhibitors which may have slow on-rates).

Add 2.5

L of 2x ATP/Substrate mix to initiate the reaction.

Incubation:

Incubate at RT for 60 minutes (kinase dependent).

Detection:
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Add 10

L of Development Reagent (Site-specific antibody + EDTA to stop reaction).[1]

Read Fluorescence Ratio (Emission 445 nm / 520 nm) on a plate reader.

Data Analysis:

Calculate % Inhibition relative to controls (No Enzyme vs. No Inhibitor).[1]

Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

.[1]

Troubleshooting & Optimization
Issue Probable Cause Expert Recommendation

Poor Solubility

Cyclopropylmethyl is lipophilic

(

increase ~1.2 vs H).[1]

Introduce solubilizing groups

(e.g., morpholine, piperazine)

at the C4 position or use a

phosphate prodrug strategy.[1]

Regioisomer Mix
Asymmetric pyrazoles yield

N1/N2 mixtures.

Use steric bulk at C3 to direct

alkylation to N1.[1]

Alternatively, synthesize de

novo using cyclopropylmethyl

hydrazine and 1,3-diketones.

Metabolic Liability
Hydroxylation at the methylene

linker.[1]

If metabolic clearance is high,

consider gem-difluorination of

the methylene linker

(difluorocyclopropylmethyl) to

block metabolism.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemrxiv.org [chemrxiv.org]

2. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0
[chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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